2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid
CAS No.: 903086-53-3
Cat. No.: VC21484213
Molecular Formula: C16H12F3N3O4S
Molecular Weight: 399.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903086-53-3 |
|---|---|
| Molecular Formula | C16H12F3N3O4S |
| Molecular Weight | 399.3g/mol |
| IUPAC Name | 2-[[2-[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C16H12F3N3O4S/c1-8-2-3-12(26-8)11-4-10(16(17,18)19)9(5-20)15(22-11)27-7-13(23)21-6-14(24)25/h2-4H,6-7H2,1H3,(H,21,23)(H,24,25) |
| Standard InChI Key | TWNBSDKQVBQCBR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O |
| Canonical SMILES | CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O |
Introduction
Chemical Identity and Structure
2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid is a heterocyclic compound characterized by several key functional groups. It contains a pyridine core substituted with a trifluoromethyl group, a cyano group, and a methylfuran moiety, along with a sulfanylacetamido acetic acid chain.
Identification Data
The compound possesses the following identifying information:
| Parameter | Value |
|---|---|
| CAS Number | 903086-53-3 |
| Molecular Formula | C16H12F3N3O4S |
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | 2-[[2-[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C16H12F3N3O4S/c1-8-2-3-12(26-8)11-4-10(16(17,18)19)9(5-20)15(22-11)27-7-13(23)21-6-14(24)25/h2-4H,6-7H2,1H3,(H,21,23)(H,24,25) |
| Standard InChIKey | TWNBSDKQVBQCBR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O |
Table 1: Chemical identifiers for 2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid
Structural Features
The compound contains several important structural components that contribute to its chemical and biological properties:
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Pyridine core: A six-membered heterocyclic ring containing one nitrogen atom
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Trifluoromethyl group: A CF3 substituent at the 4-position of the pyridine ring
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Cyano group: A nitrile (C≡N) substituent at the 3-position of the pyridine ring
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5-Methylfuran-2-yl: A five-membered oxygen-containing heterocycle with a methyl substituent
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Sulfanyl linkage: A sulfur atom connecting the pyridine and acetamido portions
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Acetamido acetic acid: A glycine derivative linked through an amide bond
Physical and Chemical Properties
Physical Properties
The compound exists as a solid at room temperature with physical properties that can be inferred based on its structure and similar compounds in the literature.
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Color | Off-white to pale yellow |
| Molecular Weight | 399.3 g/mol |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like DMSO, DMF, and alcohols |
| Melting Point | Estimated 180-220°C (based on similar compounds) |
| LogP | Estimated 2.3-2.8 (indicates moderate lipophilicity) |
Table 2: Estimated physical properties of the compound based on structural analysis and comparison with similar compounds
Chemical Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior:
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Carboxylic acid group: Can participate in esterification, amidation, and salt formation
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Amide linkage: Stable under physiological conditions but susceptible to hydrolysis under extreme pH conditions
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Cyano group: Can undergo hydrolysis to amide or carboxylic acid
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Sulfanyl group: Susceptible to oxidation to sulfoxide or sulfone
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Furan ring: Can participate in electrophilic aromatic substitution reactions
Biological Activity and Applications
Structure-Activity Relationships
Compounds containing pyridine and furan rings often exhibit significant biological activity, including:
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Enzyme inhibition: Particularly against kinases and proteases
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Receptor modulation: As agonists or antagonists of various receptor systems
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Anti-inflammatory effects: Through inhibition of inflammatory mediators
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Antiviral activity: Via inhibition of viral replication enzymes
The cyano group at the 3-position of the pyridine ring likely contributes to hydrogen bond interactions with potential biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Comparison with Related Compounds
Several structurally related compounds have demonstrated significant biological activities:
| Compound | Structural Similarity | Reported Activity |
|---|---|---|
| 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | Same core pyridine structure with different substituents | Potential enzyme inhibitor |
| 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Contains furan and trifluoromethyl groups | Unknown specific activity |
| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | Contains trifluoromethylpyridine moiety | Potential building block for bioactive compounds |
Table 3: Comparison of the target compound with structurally related molecules
Analytical Characterization
Spectroscopic Analysis
Characterization of the compound would typically involve:
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NMR Spectroscopy:
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¹H NMR would show signals for the methylfuran protons (a singlet for the methyl group at ~2.3 ppm and two doublets for the furan ring protons at ~6.0-7.0 ppm)
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The methylene protons of the acetamido acetic acid chain would appear as distinct signals
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¹⁹F NMR would show a singlet for the trifluoromethyl group
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IR Spectroscopy:
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Characteristic bands for C≡N stretching (~2220-2240 cm⁻¹)
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Carboxylic acid O-H stretching (broad band at ~3300-2500 cm⁻¹)
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Amide C=O stretching (~1650-1680 cm⁻¹)
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C-F stretching (~1100-1200 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 399
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Characteristic fragmentation patterns including loss of the acetamido acetic acid chain
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Chromatographic Analysis
HPLC analysis would typically employ:
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Reverse-phase chromatography (C18 column)
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Mobile phase consisting of acetonitrile/water with 0.1% formic acid
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UV detection at 254-280 nm (due to the aromatic chromophores)
Applications and Research Directions
Structure Optimization Strategies
Future research might focus on structural modifications to optimize biological activity:
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Modification of the methylfuran moiety: Replacement with other heterocycles or substituted aromatics
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Variation of the acetamido acetic acid chain: Introduction of different amino acids or peptide fragments
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Alteration of the linkage type: Replacement of sulfanyl with other linkers like oxy, amino, or methylene groups
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